

2-Chloro-6-methylpyridin-3-ol solubility in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-methylpyridin-3-ol

Cat. No.: B031160

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **2-Chloro-6-methylpyridin-3-ol** in Organic Solvents

Authored by: A Senior Application Scientist Introduction

2-Chloro-6-methylpyridin-3-ol, with the CAS number 35680-24-1, is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.^{[1][2][3]} Its chemical structure, featuring a pyridine ring with chloro, methyl, and hydroxyl substituents, imparts a unique combination of physical and chemical properties that dictate its behavior in different solvent systems.^[1] Understanding the solubility of this compound in organic solvents is of paramount importance for researchers and drug development professionals, as it directly influences reaction kinetics, purification strategies, and the formulation of final products.^{[4][5]} This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of **2-Chloro-6-methylpyridin-3-ol**, offering insights into its molecular interactions and providing a detailed protocol for its experimental determination.

Theoretical Principles Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like".^{[4][6]} This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.^[6] The key factors influencing

the solubility of **2-Chloro-6-methylpyridin-3-ol** are its polarity, hydrogen bonding capability, and molecular size.^[7]

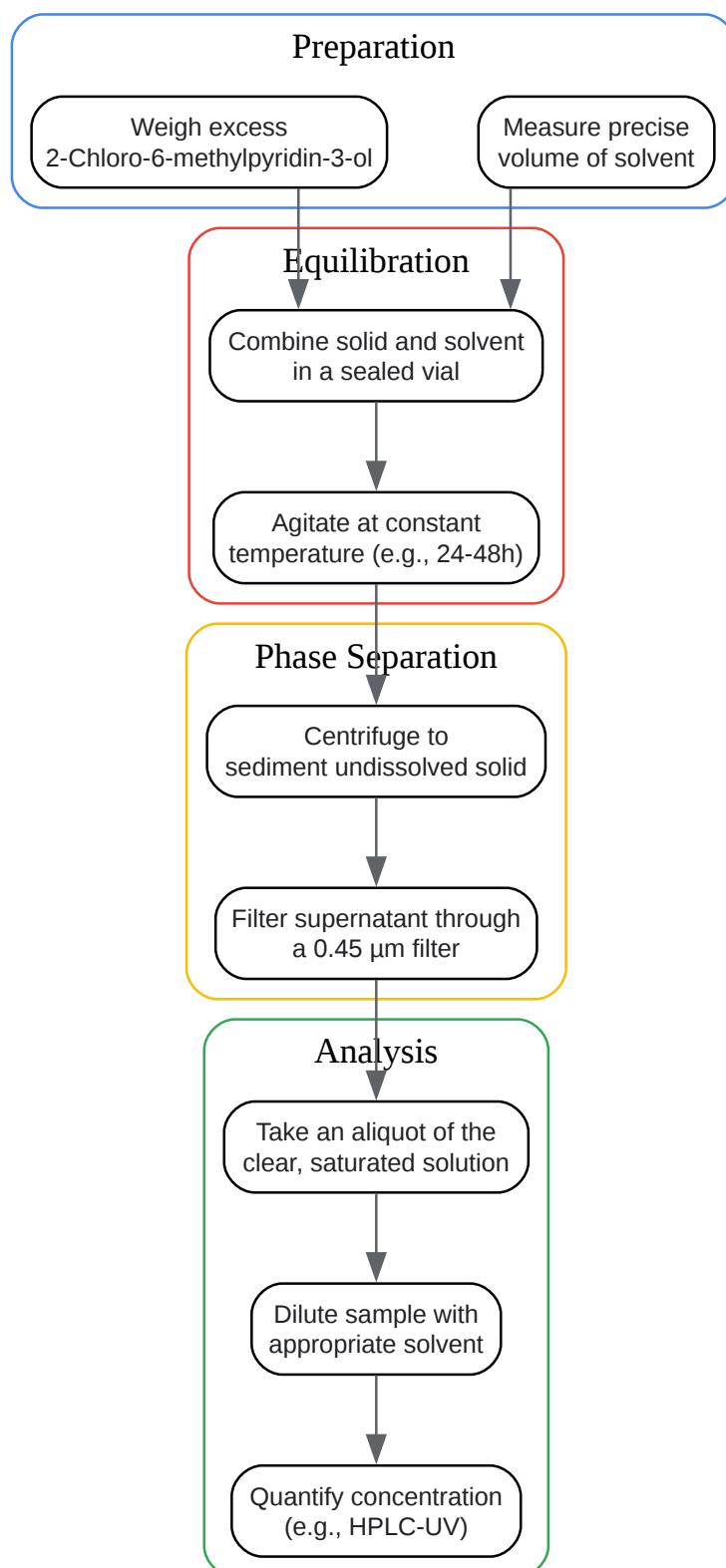
Molecular Structure and Polarity Analysis

2-Chloro-6-methylpyridin-3-ol (C_6H_6ClNO) is a polar molecule.^[1] The presence of the electronegative nitrogen atom in the pyridine ring, the chlorine atom, and the hydroxyl group creates a significant dipole moment. The hydroxyl (-OH) group, in particular, is a strong contributor to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor.^[4] The chlorine atom, while electronegative, also contributes to the overall polarity. The methyl (- CH_3) group is nonpolar and may slightly reduce the overall polarity, but its effect is likely outweighed by the polar functional groups.

The interplay of these functional groups dictates how **2-Chloro-6-methylpyridin-3-ol** interacts with different solvents. In polar solvents, strong dipole-dipole interactions and hydrogen bonding can occur, leading to favorable dissolution.^{[4][8]} Conversely, in nonpolar solvents, the energy required to break the strong intermolecular forces between the solute molecules may not be sufficiently compensated by the weak van der Waals forces with the solvent, resulting in lower solubility.^{[9][10]}

Predicted Solubility Profile

Based on the structural analysis, a predicted solubility profile of **2-Chloro-6-methylpyridin-3-ol** in a range of common organic solvents is presented below. It is important to note that these are qualitative predictions, and experimental verification is necessary for quantitative data.


Solvent	Solvent Type	Predicted Solubility	Rationale
Methanol	Polar Protic	High	The hydroxyl group of methanol can readily form hydrogen bonds with the hydroxyl and nitrogen atoms of the solute. [4]
Ethanol	Polar Protic	High	Similar to methanol, ethanol is a polar protic solvent capable of strong hydrogen bonding. [4]
Isopropanol	Polar Protic	Medium to High	The bulkier isopropyl group may slightly hinder solvation compared to methanol and ethanol, but it is still expected to be a good solvent.
Acetone	Polar Aprotic	Medium	Acetone can act as a hydrogen bond acceptor for the hydroxyl group of the solute and engage in dipole-dipole interactions. [11]
Acetonitrile	Polar Aprotic	Medium	Acetonitrile is a polar aprotic solvent that can engage in dipole-dipole interactions.
Dimethylformamide (DMF)	Polar Aprotic	High	DMF is a highly polar aprotic solvent that is an excellent hydrogen bond acceptor.

Dimethyl Sulfoxide (DMSO)	Polar Aprotic	High	DMSO is a highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.
Ethyl Acetate	Moderately Polar	Low to Medium	The ester group in ethyl acetate can act as a hydrogen bond acceptor, but its overall polarity is lower than that of alcohols and ketones.
Dichloromethane (DCM)	Moderately Polar	Low to Medium	DCM can engage in dipole-dipole interactions, but it cannot form hydrogen bonds.
Toluene	Nonpolar	Low	As a nonpolar aromatic hydrocarbon, toluene is unlikely to effectively solvate the polar functional groups of the solute.
Hexane	Nonpolar	Very Low	Hexane is a nonpolar aliphatic hydrocarbon and is expected to be a very poor solvent for this polar compound. [4]

Experimental Determination of Solubility: The Shake-Flask Method

For accurate and reliable solubility data, experimental determination is essential. The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound.[\[5\]](#)[\[12\]](#) This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[\[5\]](#)

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

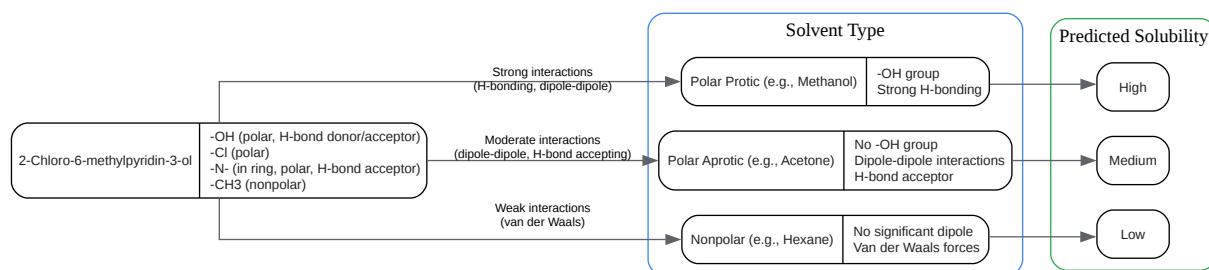
Detailed Protocol

- Preparation of Materials:
 - Ensure the **2-Chloro-6-methylpyridin-3-ol** is of high purity.
 - Use analytical grade or HPLC grade organic solvents.
 - Pre-calibrate all equipment (analytical balance, pipettes, temperature-controlled shaker).
- Sample Preparation:
 - Add an excess amount of **2-Chloro-6-methylpyridin-3-ol** to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
 - Accurately pipette a known volume of the desired organic solvent into each vial.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
 - Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.^[5] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
- Phase Separation:
 - After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
 - To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.^[5]
 - Carefully withdraw the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.^[5] The filter material should be compatible

with the organic solvent used.

- Analysis:
 - Accurately take an aliquot of the clear, saturated filtrate.
 - Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
 - Quantify the concentration of **2-Chloro-6-methylpyridin-3-ol** in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
 - Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
- Data Calculation:
 - Calculate the solubility in units such as mg/mL or mol/L, taking into account the dilution factor.
 - Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

Factors Influencing Solubility Measurements


Several factors can influence the accuracy and reproducibility of solubility measurements:

- Temperature: The solubility of most solids increases with increasing temperature.[6][7][13] Therefore, precise temperature control during the equilibration phase is critical for obtaining consistent results.[12]
- Purity of Solute and Solvent: Impurities in either the **2-Chloro-6-methylpyridin-3-ol** or the solvent can affect the measured solubility.[12]
- pH of the Medium (for aqueous solutions): Although this guide focuses on organic solvents, it is worth noting that for aqueous solutions, the pH would significantly impact the solubility of

this compound due to the presence of the basic nitrogen atom and the acidic hydroxyl group. [12]

- Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid phase before and after the solubility experiment to ensure no phase transformation has occurred.[14]

Logical Relationship: Molecular Structure and Solubility

[Click to download full resolution via product page](#)

Caption: The relationship between the molecular structure of **2-Chloro-6-methylpyridin-3-ol** and its predicted solubility in different solvent types.

Conclusion

The solubility of **2-Chloro-6-methylpyridin-3-ol** in organic solvents is a critical parameter for its effective use in research and development. A thorough understanding of its molecular structure allows for a rational prediction of its solubility behavior in various solvent systems. While theoretical predictions provide a valuable starting point, precise and accurate solubility data must be obtained through rigorous experimental methods like the shake-flask technique. The detailed protocol and considerations presented in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to

confidently determine and apply the solubility data of **2-Chloro-6-methylpyridin-3-ol** in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemwhat.com [chemwhat.com]
- 2. 2-chloro-6-methylpyridin-3-ol | 35680-24-1 [chemicalbook.com]
- 3. 2-chloro-6-methylpyridin-3-ol, CasNo.35680-24-1 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- To cite this document: BenchChem. [2-Chloro-6-methylpyridin-3-ol solubility in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031160#2-chloro-6-methylpyridin-3-ol-solubility-in-organic-solvents\]](https://www.benchchem.com/product/b031160#2-chloro-6-methylpyridin-3-ol-solubility-in-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com